molecular formula C11H24N2 B3301875 N-(3-aminopropyl)-N-ethylcyclohexanamine CAS No. 91336-68-4

N-(3-aminopropyl)-N-ethylcyclohexanamine

Cat. No.: B3301875
CAS No.: 91336-68-4
M. Wt: 184.32 g/mol
InChI Key: LDCBRUHKFZSXKE-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-ethylcyclohexanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a cyclohexane ring, with an ethyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-ethylcyclohexanamine typically involves the reaction of cyclohexanone with ethylamine and 3-aminopropylamine. The process begins with the formation of an imine intermediate, which is then reduced to yield the desired amine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-ethylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), secondary or tertiary amines (reduction), and various substituted amines (substitution).

Scientific Research Applications

N-(3-aminopropyl)-N-ethylcyclohexanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-ethylcyclohexanamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The compound may also interact with cell membranes, influencing their permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)imidazole: Similar in structure but contains an imidazole ring instead of a cyclohexane ring.

    N-(3-aminopropyl)methacrylamide: Contains a methacrylamide group instead of an ethyl group.

    N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Contains a triethoxysilane group and is used in surface functionalization.

Uniqueness

N-(3-aminopropyl)-N-ethylcyclohexanamine is unique due to its combination of a cyclohexane ring with an ethyl and propyl chain, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

N'-cyclohexyl-N'-ethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h11H,2-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCBRUHKFZSXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272605
Record name N1-Cyclohexyl-N1-ethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91336-68-4
Record name N1-Cyclohexyl-N1-ethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91336-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Cyclohexyl-N1-ethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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